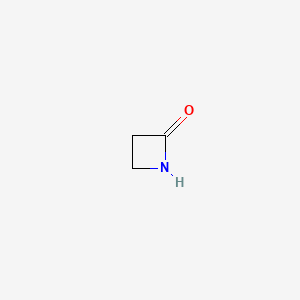
21-Dehydrocortisone
Übersicht
Beschreibung
21-Dehydrocortisone, also known as 17-Hydroxy-3,11,20-trioxopregn-4-en-21-al, is a chemical compound with the molecular formula C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It is a derivative of hydrocortisone, which is a glucocorticoid used to treat various conditions such as adrenocortical insufficiency, adrenogenital syndrome, high blood calcium, thyroiditis, rheumatoid arthritis, dermatitis, asthma, and COPD .
Synthesis Analysis
The synthesis of 21-Dehydrocortisone involves the use of K13CN for labeling at position 20 and of 13CH3MgI, generated in situ, for labeling at position 21 . The early introduction of the [13C] labeling aims at reproducible experimental procedures giving high yields with respect to the isotope containing precursors .Molecular Structure Analysis
21-Dehydrocortisone has a molecular formula of C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It has 6 defined stereocentres .Physical And Chemical Properties Analysis
21-Dehydrocortisone has a molecular formula of C21H26O5 . It has an average mass of 358.428 Da and a monoisotopic mass of 358.178009 Da . It has 6 defined stereocentres .Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction and Biological Activity
- Enzyme Catalysis : 21-Dehydrocortisone (21-DF) is involved in enzymatic reactions. An enzyme from sheep liver catalyzes the reversible reduction of 21-dehydrosteroids, including 21-DF, suggesting its role in steroid metabolism (Monder & White, 1963).
- Biological Responses : 21-DF shows biological activities similar to corresponding 21-hydroxysteroids. This suggests its potential involvement in physiological processes where it may be reduced to more active forms like cortisone (Monder et al., 1975).
Diagnostic and Therapeutic Applications
- Congenital Adrenal Hyperplasia (CAH) : 21-DF levels are significantly elevated in patients with CAH, making it a valuable diagnostic marker. Elevated levels of 21-DF in plasma can diagnose CAH in untreated newborns and late-onset forms (Fiet et al., 1994).
- RNA Synthesis Stimulation : 21-DF has been shown to stimulate RNA synthesis in rat liver nuclei, indicating a potential regulatory role in gene expression (Ohtsuka & Koide, 1969).
Metabolic and Biochemical Studies
- Steroid Metabolism : Studies have explored the metabolic pathways and transformations of 21-DF, enhancing our understanding of steroid biochemistry (Bradlow et al., 1973).
- Interaction with Peptides : 21-DF interacts with amino acids or peptides, forming products like cortisol-21-amine. This sheds light on its chemical behavior and potential biological interactions (Sunaga et al., 1971).
Biotechnological Advances
- Biotransformation : 21-DF can be produced via biotransformation of 17-hydroxyprogesterone by steroid 11β-hydroxylase CYP11B1, a process crucial in pharmaceutical glucocorticoid manufacturing (Xiong et al., 2017).
Wirkmechanismus
While specific information on 21-Dehydrocortisone’s mechanism of action is not available, it’s known that hydrocortisone, a related compound, works by binding to the glucocorticoid receptor leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes .
Safety and Hazards
The safety data sheet for hydrocortisone, a related compound, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required, use only outdoors or in a well-ventilated area, and store locked up .
Eigenschaften
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-15,18,26H,3-8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLICGGNASJAQR-ZPOLXVRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317966 | |
| Record name | NSC323237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Dehydrocortisone | |
CAS RN |
16574-04-2 | |
| Record name | NSC323237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC323237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



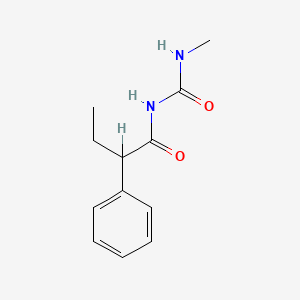

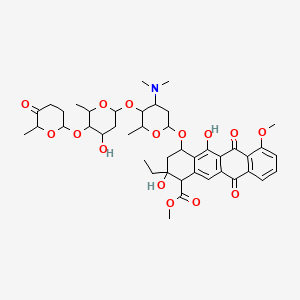
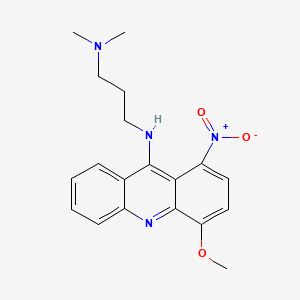
![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)

![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
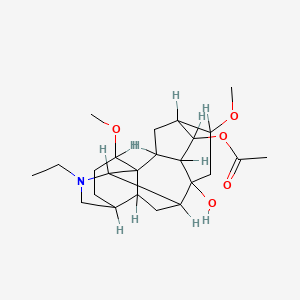
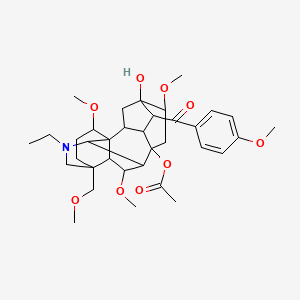
![8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1220520.png)
![{4-[(Bromoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1220524.png)

